6-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
Overview
Description
“6-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole” is a chemical compound . It is a member of the beta-carbolines .
Chemical Reactions Analysis
The chemical reactions involving “this compound” are not explicitly mentioned in the search results .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly provided in the search results .Scientific Research Applications
Antioxidant and Cytotoxicity Properties
6-methoxytetrahydro-β-carbolines, structurally similar to 6-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole, have been investigated for their antioxidant and cytotoxic properties. Derivatives like BEN, ANI, ACE, and VAN, prepared via the Maillard reaction, exhibited moderate antioxidant activities. VAN showed high antioxidant activity with minimal cytotoxicity on non-tumorous cell lines, whereas other derivatives exhibited mild toxicity at effective antioxidative concentrations (Goh et al., 2015).
Pharmaceutical Applications
The 1-aryl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole motif, similar to the target compound, has been identified as a druglike estrogen receptor (ER) ligand. This discovery led to the development of AZD9496, a potent and orally bioavailable selective estrogen receptor downregulator (SERD) currently in clinical trials for treating advanced estrogen receptor-positive breast cancer (De Savi et al., 2015).
Maillard Reaction Optimization
The Maillard reaction was used to synthesize new 6-methoxy-tetrahydro-β-carboline derivatives. This study focused on optimizing reaction conditions, such as catalyst loading, temperature, and time, using LC-MS for optimal yields. These compounds were characterized using electrospray ionization mass spectrometry (ESI-MS) and tandem mass (ESI-MS/MS) (Goh et al., 2015).
TRPV1 Antagonists
A class of TRPV1 antagonists based on 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole as the A-region and triazole as the B-region has been synthesized. These antagonists displayed excellent inhibition of hTRPV1 activation, leading to the identification of a potent TRPV1 antagonist, useful in pain management and with potential as an antinociceptive drug (Li et al., 2019).
Radiopharmaceutical Applications
Fluorine-18 labeled derivatives, similar in structure to this compound, have been developed as PET radiopharmaceuticals. [(18) F]T807, for example, is a promising agent for imaging tau in early clinical trials, demonstrating the utility of such compounds in diagnostic imaging (Shoup et al., 2013).
Mechanism of Action
Target of Action
The primary targets of 6-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole are cancer cells, specifically Hela, A549, HepG2, and MCF-7 cell lines . These cell lines represent different types of cancer, including cervical, lung, liver, and breast cancer, respectively .
Mode of Action
This compound interacts with its targets by inhibiting their proliferation in a dose-dependent manner . The cytolytic activity of the cancer cells is markedly inhibited at the same time . Molecular docking studies revealed the binding orientations of the compound in the active site of c-Met , a protein that plays a crucial role in cancer cell survival, proliferation, and migration.
Biochemical Pathways
Given its antiproliferative activity, it likely interferes with the pathways involved in cell cycle regulation and apoptosis .
Pharmacokinetics
Its antiproliferative activity suggests that it is able to reach and interact with its target cells effectively .
Result of Action
The result of the compound’s action is the inhibition of cancer cell proliferation and cytolytic activity . This leads to a decrease in the growth and spread of cancer cells. The compound has shown moderate to excellent antiproliferative activity with IC50 values between 0μM and 100μM against cancer cells .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that indole derivatives play a significant role in cell biology and have been used as biologically active compounds for the treatment of various disorders . They interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions
Cellular Effects
It has been suggested that indole derivatives can have a wide range of effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
6-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2/c12-7-1-2-10-9(5-7)8-3-4-13-6-11(8)14-10/h1-2,5,13-14H,3-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRBOYHOKTLJAAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C3=C(N2)C=CC(=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90406471 | |
Record name | 6-fluoro-2,3,4,9-tetrahydro-1H-beta-carboline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90406471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17952-80-6 | |
Record name | 6-fluoro-2,3,4,9-tetrahydro-1H-beta-carboline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90406471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-fluoro-1H,2H,3H,4H,9H-pyrido[3,4-b]indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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